Clinical Translation Maturity: Selonsertib vs. All Other ASK1 Inhibitors—Scale of Human Exposure Data
Selonsertib is the only ASK1 inhibitor to have completed multiple Phase 3 registration trials, with cumulative human exposure exceeding 2,000 subjects across 10+ clinical studies in NASH, DKD, and PAH [1]. The Phase 3 STELLAR-3 trial enrolled 802 patients with bridging fibrosis (F3) and STELLAR-4 enrolled 877 patients with compensated cirrhosis [2]. By contrast, all other ASK1 inhibitors—including GS-444217 (ASK1-IN-1), CS17919, JT21-25, compound 20, and ASK1-IN-2—remain at the preclinical or lead-optimization stage with zero published human data [3]. This gap in clinical validation scale is decisive for translational researchers requiring a tool compound with a fully characterized human safety, tolerability, and PK profile for assay benchmarking.
| Evidence Dimension | Cumulative human subjects exposed across all completed clinical trials |
|---|---|
| Target Compound Data | >2,000 subjects (Phase 1–3; NASH, DKD, PAH indications) |
| Comparator Or Baseline | GS-444217, CS17919, JT21-25, compound 20, ASK1-IN-2, NQDI-1: 0 human subjects (all preclinical) |
| Quantified Difference | Selonsertib: >2,000 human subjects. All comparators: 0 human subjects. Qualitative gap: complete human PK/safety dataset vs. none. |
| Conditions | Aggregated across 10+ registered clinical trials (ClinicalTrials.gov: NCT02466516, NCT03053050, NCT03053063, NCT04026165, NCT02234141, among others) |
Why This Matters
Selonsertib is the only ASK1 inhibitor with a published human PK/PD and safety profile, making it the sole appropriate reference standard for translational pharmacology studies that require benchmarking against clinically relevant exposure ranges.
- [1] Nelson CH, et al. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects. Clin Pharmacokinet. 2020;59(9):1109-1117. View Source
- [2] Harrison SA, et al. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials. J Hepatol. 2020;73(1):26-39. View Source
- [3] Clinical Drug Experience Knowledgebase (C-DEK). Selonsertib (GS-4997). Highest Phase: Phase 3; Number of Trials: 10. View Source
